2-Methylbutyroylcarnitine

Beschreibung

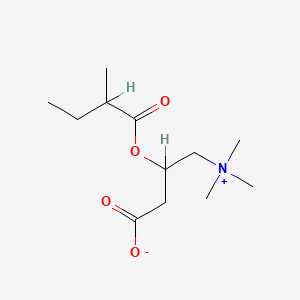

Structure

3D Structure

Eigenschaften

CAS-Nummer |

256928-75-3 |

|---|---|

Molekularformel |

C12H23NO4 |

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |

InChI-Schlüssel |

IHCPDBBYTYJYIL-QVDQXJPCSA-N |

SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomerische SMILES |

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Kanonische SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Andere CAS-Nummern |

31023-25-3 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Metabolic Pathways and Core Biochemical Functions of 2 Methylbutyroylcarnitine

Central Role in Branched-Chain Amino Acid Catabolism

The metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a critical process for cellular energy and protein homeostasis. nih.govmdpi.com 2-Methylbutyroylcarnitine (B1236675) is a key intermediate metabolite specifically in the catabolic pathway of these amino acids. researchgate.netbevital.no

This compound is a naturally occurring acylcarnitine produced during the metabolism of the essential amino acid L-isoleucine. caymanchem.comcaymanchem.com The catabolism of L-isoleucine proceeds through a series of enzymatic steps, beginning with a transamination reaction to form α-keto-β-methylvaleric acid. frontiersin.org This is followed by an irreversible oxidative decarboxylation, catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which yields 2-methylbutyryl-CoA. frontiersin.org In instances where there is a metabolic block, such as a deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase (2-MBCD), the accumulation of 2-methylbutyryl-CoA leads to its conversion to this compound for transport and potential excretion. caymanchem.comnih.gov Consequently, elevated levels of this compound in blood or urine are a recognized biomarker for inborn errors of L-isoleucine metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency. ebi.ac.ukcaymanchem.com

While this compound is a direct metabolite of L-isoleucine, it is also discussed in the broader context of BCAA catabolism, which includes L-valine. researchgate.net The catabolic pathways of isoleucine and valine are distinct but related, utilizing some of the same enzymes in the initial steps. frontiersin.org The breakdown of L-valine produces isobutyryl-CoA, a different isomer from the 2-methylbutyryl-CoA derived from isoleucine. frontiersin.orgcontaminantdb.ca However, due to the shared initial catabolic enzymes and the analytical methods that group short-chain acylcarnitines, this compound is often monitored alongside metabolites from the valine pathway in studies of BCAA metabolism disorders. researchgate.netcontaminantdb.ca

Contribution to Mitochondrial Energy Metabolism

The mitochondrion is the primary site of cellular energy production, and the transport of fuel substrates into the mitochondrial matrix is a tightly regulated process. nih.gov Acylcarnitines like this compound are essential for this transport, particularly for fatty acids and certain amino acid-derived acyl groups. hmdb.cabevital.no

The fundamental role of the carnitine system is to shuttle long-chain fatty acyl-CoA from the cytoplasm into the mitochondrial matrix for beta-oxidation. encyclopedia.pubnih.gov Although this compound is derived from an amino acid, its transport follows the same principle. hmdb.ca The process involves the following key steps:

Esterification: In the cytoplasm or mitochondrial intermembrane space, the 2-methylbutyryl group from 2-methylbutyryl-CoA is transferred to carnitine by a carnitine acyltransferase enzyme, forming this compound. hmdb.canih.gov

Translocation: The resulting this compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). encyclopedia.pub

Re-esterification: Once inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, transfers the 2-methylbutyryl group back to coenzyme A (CoA), reforming 2-methylbutyryl-CoA. encyclopedia.pubnih.gov

This reformed 2-methylbutyryl-CoA can then enter its specific catabolic pathway, which ultimately yields products that feed into the tricarboxylic acid (TCA) cycle for ATP production. frontiersin.org

By facilitating the entry of the 2-methylbutyryl group into the mitochondria, this compound directly contributes to cellular bioenergetics. hmdb.canih.gov The subsequent breakdown of 2-methylbutyryl-CoA from isoleucine metabolism produces acetyl-CoA and propionyl-CoA. frontiersin.org Acetyl-CoA enters the TCA cycle directly, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. frontiersin.org The oxidation of these molecules in the TCA cycle generates the reducing equivalents NADH and FADH2, which are then used by the electron transport chain to produce large amounts of ATP. encyclopedia.pub An accumulation of this compound can indicate a disruption or blockage in these mitochondrial energy pathways, potentially reducing the cell's energy utilization efficiency. researchgate.net Altered levels of this metabolite have been observed in conditions with modified energy demands, such as cancer and during exercise. tbzmed.ac.irsemanticscholar.orgfrontiersin.org

Integration within Broader Lipid Metabolism Pathways

This compound is classified as a fatty ester lipid molecule and is a short-chain acylcarnitine. metaboage.infomcdb.cahmdb.ca Its role is intrinsically linked to lipid metabolism, as the carnitine shuttle is the primary mechanism for transporting fatty acids for oxidation. bevital.noaging-us.com The regulation of the acylcarnitine pool, including this compound, is crucial for maintaining the balance between free coenzyme A and acyl-CoAs within the mitochondria. bevital.no This ratio is a critical regulator of mitochondrial enzymes involved not only in fatty acid oxidation but also in the TCA cycle and gluconeogenesis. bevital.no Therefore, this compound is part of a larger network that manages the flow of carbon units from both amino acid and fatty acid breakdown into central energy-producing pathways. hmdb.cabevital.no

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Common Name | This compound | mcdb.cahmdb.ca |

| Synonyms | 2-methylbutyrylcarnitine (B1244155), C5-acylcarnitine | metaboage.infoebi.ac.uk |

| Chemical Formula | C12H23NO4 | metaboage.infohmdb.ca |

| Monoisotopic Mass | 245.1627 g/mol | metaboage.infohmdb.ca |

| Molecular Framework | Aliphatic acyclic compound | hmdb.ca |

| Classification | Acylcarnitine, Fatty Ester Lipid | metaboage.infomcdb.cahmdb.ca |

| InChI Key | IHCPDBBYTYJYIL-UHFFFAOYSA-N | metaboage.info |

Table 2: Metabolic Context of this compound

| Metabolic Process | Role of this compound | Key Associated Compounds | Source |

|---|---|---|---|

| BCAA Catabolism | Intermediate metabolite in L-isoleucine breakdown. | L-Isoleucine, 2-methylbutyryl-CoA | researchgate.netcaymanchem.comfrontiersin.org |

| Mitochondrial Transport | Transports the 2-methylbutyryl acyl group across the inner mitochondrial membrane. | Carnitine, Coenzyme A | hmdb.caencyclopedia.pubnih.gov |

| Energy Metabolism | Precursor to substrates (Acetyl-CoA, Succinyl-CoA) for the TCA cycle. | Acetyl-CoA, Propionyl-CoA | frontiersin.orgencyclopedia.pub |

| Lipid Metabolism | Functions as a short-chain acylcarnitine, part of the system for fatty acyl transport. | Fatty acids, Acyl-CoAs | metaboage.infohmdb.cabevital.no |

Function as a Metabolic Intermediate in Cellular Homeostasis

As a metabolic intermediate, this compound is a key player in maintaining cellular homeostasis, particularly in the context of energy production and amino acid metabolism. Its primary function is to act as a shuttle for the 2-methylbutyryl group, derived from the catabolism of isoleucine, into the mitochondria for further processing. caymanchem.commdpi.com The balance of its formation and subsequent breakdown is critical for the smooth operation of these metabolic pathways.

Disruptions in the concentration of this compound can signal a dysregulation of cellular energy homeostasis. An accumulation of this intermediate may suggest a bottleneck in the metabolic pathway, potentially due to enzyme deficiencies or mitochondrial dysfunction. For example, a study on scallops revealed that a higher content of this compound was correlated with slower growth, indicating a possible blockage in mitochondrial energy metabolism and reduced energy utilization efficiency. nih.gov

The levels of this compound can vary between different tissues, reflecting their unique metabolic demands and functions. Research involving knockout mice has shown that the ablation of specific steroid receptor coactivators, which are important for regulating metabolism, leads to distinct changes in this compound levels in the liver, heart, skeletal muscle, and brain. ebi.ac.uk This highlights the tissue-specific nature of its role in metabolic homeostasis.

The following table summarizes key research findings related to the function of this compound as a metabolic intermediate:

| Research Area | Organism/Cell Line | Key Finding | Implicated Metabolic Pathway |

| Growth Correlation | Scallop (Argopecten irradians) | High levels of this compound were negatively correlated with adductor muscle weight. nih.gov | Branched-chain amino acid catabolism, Mitochondrial energy metabolism nih.gov |

| Cancer Metabolism | Drug-Resistant Breast Cancer Cells (DOX-RES-50, DOX-RES-100) | Significant decrease in this compound levels in drug-resistant cell lines. nih.gov | Arginine and proline metabolism, Glutathione (B108866) metabolism, Beta-alanine metabolism nih.gov |

| Cancer Metabolism | Hepatoblastoma | Significantly less abundant in tumor tissue compared to non-tumor tissue. mdpi.com | Fatty acid transport, Glycolysis, TCA cycle, Branched-chain amino acid degradation mdpi.com |

| Metabolic Regulation | Mouse (Mus musculus) | Ablation of steroid receptor coactivators (SRC-1, SRC-2, SRC-3) resulted in tissue-specific changes in this compound levels. ebi.ac.uk | Glucose metabolism, Fatty acid metabolism, Amino acid metabolism ebi.ac.uk |

Enzymatic Regulation and Interconversion Dynamics of 2 Methylbutyroylcarnitine

Enzymatic Synthesis Mechanisms

The synthesis of 2-Methylbutyroylcarnitine (B1236675) is an enzymatic process that involves the transfer of an acyl group to carnitine. This reaction is fundamental for buffering the mitochondrial acyl-CoA pool and for the transport of branched-chain amino acid catabolites.

Role of Carnitine Acetyltransferase (CrAT) in its Formation

The formation of this compound is catalyzed by the enzyme Carnitine Acetyltransferase (CrAT). hmdb.ca This enzyme is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines. hmdb.ca CrAT facilitates the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine, forming the corresponding acylcarnitine and free CoA. nih.gov In the case of this compound, CrAT catalyzes the transfer of the 2-methylbutyroyl group from 2-methylbutyryl-CoA to carnitine.

This reaction is critical for several metabolic functions. It helps to maintain a ready pool of free Coenzyme A in the mitochondria, which is essential for the continued operation of various metabolic pathways, including the Krebs cycle and the catabolism of amino acids. By converting 2-methylbutyryl-CoA to this compound, the cell can transport this metabolite out of the mitochondria for excretion or for use in other cellular compartments, thus preventing the accumulation of potentially toxic acyl-CoA species.

Dehydrogenase Activities Affecting this compound Levels

The concentration of this compound in the body is significantly influenced by the activity of specific dehydrogenase enzymes involved in the catabolism of the branched-chain amino acid L-isoleucine. Deficiencies in these enzymes can lead to an accumulation of precursor molecules, which are then converted to this compound.

Link to 2-Methylbutyryl-CoA Dehydrogenase Activity

2-Methylbutyryl-CoA dehydrogenase is a key enzyme in the metabolic pathway of isoleucine. mendelian.cofrontiersin.org A deficiency in this enzyme, also known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, is an autosomal recessive metabolic disorder. wikipedia.org This condition impairs the body's ability to properly process the amino acid isoleucine. medlineplus.govmedlineplus.govnih.gov The enzyme is responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA. mendelian.cofrontiersin.org When 2-Methylbutyryl-CoA dehydrogenase is deficient, 2-methylbutyryl-CoA accumulates in the mitochondria. This accumulation drives the aforementioned CrAT-catalyzed reaction, leading to elevated levels of this compound in the blood and tissues. mendelian.cotaylorfrancis.com

Impact of Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD)

Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency is the primary condition associated with elevated levels of this compound. medlineplus.govnih.govrarediseases.org In fact, 2-Methylbutyryl-CoA dehydrogenase deficiency is another name for SBCAD deficiency. mendelian.comedlineplus.govmedlineplus.gov Newborn screening programs often detect this disorder by identifying elevated levels of 2-methylbutyrylcarnitine (B1244155) (C5) in the blood. medlineplus.govnih.gov The accumulation of 2-methylbutyryl-CoA due to deficient SBCAD activity results in its conversion to this compound and 2-methylbutyrylglycine (B135152), which is excreted in the urine. mendelian.comedlineplus.govtaylorfrancis.com While many individuals with SBCAD deficiency are asymptomatic, some may exhibit a range of symptoms, the severity of which can vary. mendelian.comedlineplus.govrarediseases.org

| Enzyme | Function in Isoleucine Metabolism | Consequence of Deficiency |

| 2-Methylbutyryl-CoA Dehydrogenase (SBCAD) | Catalyzes the conversion of 2-methylbutyryl-CoA to tiglyl-CoA. mendelian.cofrontiersin.org | Accumulation of 2-methylbutyryl-CoA, leading to increased levels of this compound. mendelian.cotaylorfrancis.com |

Mechanisms of Acylcarnitine Transport and Exchange

The transport of acylcarnitines, including this compound, across the inner mitochondrial membrane is a critical step in their metabolism and is mediated by the carnitine shuttle system. youtube.comcreative-proteomics.com This system ensures that acyl groups destined for beta-oxidation can enter the mitochondrial matrix, and that excess or unusual acyl groups can be removed from the mitochondria.

The key protein in this process is the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. nih.gov This transporter is located in the inner mitochondrial membrane and facilitates a one-to-one exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. youtube.comnih.govutah.edu

Formation in the Intermembrane Space: Acyl-CoAs are converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. creative-proteomics.comnih.gov

Translocation: The newly formed acylcarnitine, such as this compound, is transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free carnitine. youtube.comnih.gov

Conversion in the Matrix: Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back into its acyl-CoA form and free carnitine. nih.govutah.edu

Recycling of Carnitine: The liberated free carnitine is then transported back to the intermembrane space by CACT, making it available for the transport of another acyl group. youtube.comnih.govkhanacademy.org

This transport mechanism is crucial for maintaining metabolic homeostasis. In the context of SBCAD deficiency, the elevated mitochondrial this compound can be transported out of the mitochondria via this shuttle, allowing for its eventual detection in the blood.

| Transporter/Enzyme | Location | Function in Acylcarnitine Transport |

| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Converts acyl-CoAs to acylcarnitines. creative-proteomics.comnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner mitochondrial membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. youtube.comnih.gov |

| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. nih.govutah.edu |

Cellular and Subcellular Metabolic Alterations Involving 2 Methylbutyroylcarnitine

Accumulation in Specific Metabolic Deficiencies and Blockages

2-Methylbutyroylcarnitine (B1236675) is a key biomarker in the diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency (MBDD), also known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This rare autosomal recessive disorder affects the metabolism of the branched-chain amino acid isoleucine. mdpi.comnih.govnih.govcawthron.org.nz The deficiency is caused by mutations in the ACADSB gene, which provides instructions for making the 2-methylbutyryl-CoA dehydrogenase enzyme. nih.govnih.gov This enzyme is crucial for a specific step in the breakdown of isoleucine. nih.govcawthron.org.nz

In individuals with MBDD, the dysfunctional or absent 2-methylbutyryl-CoA dehydrogenase enzyme leads to a blockage in the isoleucine catabolic pathway. nih.gov Consequently, 2-methylbutyryl-CoA, an intermediate in this pathway, accumulates within the mitochondria. To mitigate the toxic effects of this accumulation, the excess 2-methylbutyryl groups are conjugated with carnitine, forming this compound. nih.gov This process results in elevated levels of this compound, which is a type of C5-acylcarnitine, in the blood and plasma. nih.govnih.govbohrium.com This elevation is a primary indicator of MBDD and is often detected through newborn screening programs that utilize tandem mass spectrometry. nih.govcawthron.org.nz

While many individuals with MBDD are asymptomatic, some may present with a range of clinical manifestations, from poor feeding and lethargy in infancy to developmental delays and neurological issues. mdpi.comcarroll.edubohrium.com The accumulation of this compound and other metabolic byproducts, such as 2-methylbutyrylglycine (B135152) in the urine, are the characteristic biochemical findings of this condition. mdpi.comcarroll.edu

Table 1: Biochemical Markers in 2-Methylbutyryl-CoA Dehydrogenase Deficiency

| Marker | Biological Fluid | Status |

|---|---|---|

| This compound (C5) | Blood/Plasma | Elevated mdpi.comnih.govbohrium.com |

This compound is an acylcarnitine, a class of compounds essential for mitochondrial energy metabolism. nih.gov Acylcarnitines are formed when fatty acids or, in this case, the intermediates of amino acid breakdown, are attached to carnitine. nih.gov This conjugation is a critical step for transporting these acyl groups across the inner mitochondrial membrane, where they undergo beta-oxidation to produce energy in the form of ATP. nih.gov

A metabolic blockage in the mitochondrial beta-oxidation pathway can lead to the accumulation of acyl-CoAs within the mitochondria. This buildup can be toxic to the cell and can also sequester the available coenzyme A (CoA), impairing other metabolic processes that depend on it. The formation of acylcarnitines, including this compound, serves as a mechanism to buffer the excess acyl-CoAs. awi.de By converting the acyl-CoAs to acylcarnitines, the cell can transport them out of the mitochondria and even out of the cell, thus relieving the metabolic block and freeing up CoA. awi.de

Therefore, elevated levels of this compound can be indicative of a disruption in mitochondrial energy metabolism, specifically in the pathway for isoleucine degradation. carroll.edu This is most clearly demonstrated in MBDD, as discussed previously, but theoretically, any condition that impairs the proper functioning of the downstream pathways of isoleucine metabolism could potentially lead to an accumulation of this metabolite. Research in scallops has also suggested that a high content of this compound in slow-growing individuals may indicate a metabolic blockage in mitochondrial energy metabolism, leading to reduced energy utilization efficiency. carroll.edu

Modulation in Cellular Processes and Signaling Pathways

This compound, as a short-chain acylcarnitine, is intrinsically linked to the modulation of fundamental cellular processes and signaling pathways. Its primary role is associated with the transport of acyl groups into the mitochondria for energy production via beta-oxidation. hmdb.ca Alterations in the levels and metabolism of acylcarnitines can therefore have significant downstream effects on cell proliferation, survival, and stress responses.

Association with Cell Proliferation and Energy Metabolism in Cell Lines

Acylcarnitines, including this compound, are crucial for cellular energy metabolism, a process tightly linked to cell proliferation. hmdb.cafrontiersin.org Cancer cells, in particular, exhibit metabolic flexibility, utilizing a range of substrates to support their rapid growth and survival. frontiersin.orgnih.govresearchgate.net Some tumors rely heavily on fatty acid oxidation (FAO) for energy, a pathway where carnitines are essential for shuttling fatty acid acyl groups into the mitochondria. frontiersin.orgnih.gov

The role of carnitine and its derivatives in cell proliferation can be complex and context-dependent. Studies on related compounds, such as acetyl-L-carnitine (ALC), have shown inhibitory effects on the proliferation and migration of certain human adenocarcinoma cell lines, including HepG2 (liver) and HT29 (colorectal). mdpi.commdpi.com In some cancer cell models, carnitine supplementation has been observed to decrease cell proliferation and induce apoptosis. mdpi.com For instance, ALC has been found to reduce cell division in prostate cancer cell lines. mdpi.com However, in other contexts, carnitine can support cell survival by facilitating energy production. mdpi.com This dual role highlights the intricate connection between carnitine metabolism, energy homeostasis, and the regulation of cell growth.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Acetyl-L-carnitine (ALC) | HepG2 (Liver Adenocarcinoma) | Inhibited proliferation and migration | mdpi.commdpi.com |

| Acetyl-L-carnitine (ALC) | HT29 (Colorectal Adenocarcinoma) | Inhibited proliferation and migration | mdpi.commdpi.com |

| Acetyl-L-carnitine (ALC) | Prostate Cancer Lines (PC3, DU145, etc.) | Decreased cell division, promoted apoptosis | mdpi.com |

| L-carnitine + Butyrate | Caco-2 (Colon Cancer) | Inhibited proliferation, induced apoptosis | mdpi.com |

| L-carnitine | Hepa1c1c7 (Mouse Hepatoma) | Increased cell death, induced apoptosis | nih.gov |

Involvement in Apoptosis Mechanisms within Cellular Models

Apoptosis, or programmed cell death, is a critical cellular process that can be influenced by metabolic state and mitochondrial function. The involvement of carnitine derivatives in apoptosis is multifaceted. On one hand, compounds like L-carnitine have demonstrated protective, anti-apoptotic effects in various cell types. Studies have shown that L-carnitine can inhibit apoptosis induced by stressors like serum deprivation or chemical agents in cell lines such as murine osteoblastic cells (MC3T3-E1) and skeletal muscle cells. nih.govnih.govphysiology.org This protection is often mediated by decreasing the release of cytochrome c from mitochondria and reducing the activation of key apoptotic enzymes like caspase-3 and caspase-9. nih.gov

Conversely, in the context of cancer, carnitines can promote apoptosis. L-carnitine treatment has been shown to induce apoptosis in mouse hepatoma cells (Hepa1c1c7) by regulating both the death receptor-dependent pathway (involving Fas and caspase-8) and the mitochondria-dependent pathway (affecting Bcl-2, caspase-9, and caspase-3). nih.gov Similarly, acetyl-L-carnitine has been found to promote apoptosis in various cancer cell lines. mdpi.comnih.gov The accumulation of certain acylcarnitines has also been linked to the activation of caspases and the initiation of apoptosis. researchgate.net This suggests that this compound could play a role in modulating the apoptotic threshold depending on the cellular context and metabolic conditions. researchgate.net

| Compound | Cell/Animal Model | Condition | Effect on Apoptotic Markers | Reference |

|---|---|---|---|---|

| L-carnitine | MC3T3-E1 Osteoblastic Cells | Serum Deprivation | Decreased cytochrome c release, caspase-3 & -9 activation | nih.gov |

| L-carnitine | Rat Skeletal Muscle Cells | Staurosporine-induced | Reduced apoptosis, inhibited caspases | nih.govphysiology.orgforumotion.com |

| L-carnitine | Hepa1c1c7 Hepatoma Cells | Cancer model | Increased Fas, caspase-8, -9, -3; Decreased Bcl-2 | nih.gov |

| L-carnitine | Rat Model | Exercise Training | Increased Bcl-2 (anti-apoptotic), Reduced caspase-3 (pro-apoptotic) | kmu.ac.ir |

Indication of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathologies. Carnitine and its derivatives are known to possess antioxidant properties. mdpi.commdpi.com L-carnitine acts as a free radical scavenger and can protect antioxidant enzymes from oxidative damage. nih.govspringermedizin.de Supplementation with L-carnitine has been shown to reduce markers of oxidative stress, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in clinical studies. nih.govspringermedizin.denih.gov

However, the metabolic role of this compound can also be associated with conditions of oxidative stress. A related compound, 2-methylbutyrylglycine (2MBG), which accumulates in certain metabolic disorders, has been shown to induce lipid oxidative damage and decrease antioxidant defenses, such as glutathione (B108866) (GSH), in rat brain tissue. nih.gov This effect was attributed to the generation of reactive species. nih.gov Furthermore, the accumulation of various acylcarnitines resulting from inefficient fatty acid oxidation can contribute to muscle oxidative stress. nih.gov This indicates that while some carnitines have a clear antioxidant role, the accumulation of specific acylcarnitine intermediates like this compound could be a marker or even a mediator of oxidative stress responses in certain metabolic states.

Tissue and Organ-Specific Metabolic Profiles

The metabolism and distribution of this compound and other acylcarnitines are not uniform throughout the body. Different tissues and organs exhibit unique metabolic profiles based on their specific energy demands and functions, leading to a differential distribution and role for these compounds.

Differential Distribution Across Diverse Tissues (e.g., adductor muscle, mantle, gill, digestive gland, colon, skeletal muscle)

Acylcarnitines are found in various tissues, with their concentrations reflecting local metabolic activities, particularly fatty acid oxidation. oup.com While specific data on this compound distribution across invertebrate tissues like the adductor muscle, mantle, gill, and digestive gland of marine organisms is limited, studies in mammals highlight significant differences between tissues.

Skeletal Muscle: This tissue is a major site of fatty acid oxidation, especially during exercise. nih.gov High-intensity exercise leads to a significant increase in short-chain acylcarnitines within the muscle as byproducts of heightened metabolic activity. nih.gov Studies have shown that muscle tissue can release medium-chain acylcarnitines into circulation during exercise. oup.com In states of insulin (B600854) resistance, an accumulation of acylcarnitines in skeletal muscle is often observed, which may be linked to incomplete fatty acid oxidation. nih.govportlandpress.com

Colon: In inflammatory conditions such as ulcerative colitis, changes in the plasma carnitine ester profile have been noted, suggesting altered metabolism in the digestive system. hmdb.ca

Liver: The liver plays a central role in fatty acid metabolism and is a major contributor to the systemic pool of short-chain acylcarnitines. oup.com

General Distribution: Short-chain acylcarnitines like this compound are among the most abundant types of carnitines found throughout the body's tissues and biofluids. hmdb.ca It has been located in human placenta and is found in extracellular spaces and on membranes. nih.gov

Cellular Heterogeneity in Metabolic Responses (e.g., cardiomyocytes)

Even within an organ, different cell types can exhibit distinct metabolic responses. Cardiomyocytes, the muscle cells of the heart, are a prime example of this heterogeneity.

The heart relies heavily on fatty acid oxidation for its continuous energy supply, making carnitines critically important for its function. revespcardiol.org Perturbations in acylcarnitine metabolism are strongly associated with cardiac dysfunction. In human heart failure, patients display significantly higher circulating levels of acylcarnitines, including short-, medium-, and long-chain varieties. revespcardiol.orgnih.gov This accumulation is considered a surrogate marker for defective mitochondrial β-oxidation in the failing heart. nih.gov

Specifically, elevated levels of this compound have been detected in the plasma of individuals with both diastolic and systolic heart failure. hmdb.ca The buildup of long-chain acylcarnitines, in particular, has been independently associated with adverse clinical outcomes in patients with chronic systolic heart failure. jacc.orgnih.gov Research in aging rats has shown that long-term administration of L-carnitine can improve cardiomyocyte mechanical responses and restore intracellular calcium homeostasis, highlighting the vital role of a balanced carnitine pool for proper cardiomyocyte function. nih.gov These findings underscore the specialized and critical role of acylcarnitine metabolism in cardiomyocytes and how its dysregulation is intimately linked to cardiac pathology. nih.govrevespcardiol.org

Advanced Analytical Methodologies for 2 Methylbutyroylcarnitine Research

Mass Spectrometry-Based Metabolomics for Quantification and Identification

Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the analysis of acylcarnitines like 2-methylbutyroylcarnitine (B1236675). These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying these low-concentration metabolites in biological samples such as plasma and dried blood spots. capes.gov.brnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-Q-TOF-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of this compound. nih.govnih.gov This method involves the separation of analytes using liquid chromatography followed by detection with a tandem mass spectrometer. The use of Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and faster analysis times compared to traditional HPLC. nih.govcapes.gov.br UPLC systems, when coupled with a triple quadrupole or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, provide a robust platform for both targeted quantification and untargeted metabolomic profiling. capes.gov.brunifr.chfrontiersin.org

In typical applications, samples such as plasma or extracts from dried blood spots are first deproteinized, often using a mixture of cold methanol (B129727) and acetonitrile (B52724). frontiersin.orgnih.gov For certain applications, derivatization, such as butylation with butanolic HCl or derivatization with 3-nitrophenylhydrazine, is performed to improve chromatographic properties and ionization efficiency. researchgate.netebi.ac.uk The separation is commonly achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile containing an additive like formic acid to facilitate ionization. capes.gov.brnih.govnih.gov Detection is typically performed in positive electrospray ionization (ESI+) mode, monitoring for the characteristic precursor ion of C5-acylcarnitines and its specific product ions. nih.govnih.gov

UPLC-Q-TOF-MS provides high-resolution mass data, which aids in the identification of unknown metabolites and provides greater confidence in compound annotation. unifr.chfrontiersin.org This is particularly useful in untargeted metabolomics studies aiming to discover novel biomarkers. frontiersin.org

Table 1: Exemplary UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | ||

| Column | UPLC BEH C18, 1 x 100 mm, 1.7 µm | nih.govcapes.gov.br |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol with 0.1% formic acid | nih.gov |

| Elution | Gradient | nih.govcapes.gov.br |

| Flow Rate | 0.6 mL/min | nih.gov |

| Column Temperature | 60°C | nih.govcapes.gov.br |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Instrument | Triple Quadrupole or Q-TOF | capes.gov.brunifr.ch |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for acylcarnitine analysis due to the polar and non-volatile nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it requires derivatization to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net One established GC-MS method involves the transformation of isolated acylcarnitines into their corresponding acyloxylactones, which are then analyzed by GC-chemical ionization (CI)-MS. researchgate.net This approach allows for the sensitive and selective detection of a range of acylcarnitines. researchgate.net

The primary advantage of GC-MS is its high chromatographic resolution. However, the need for complex sample preparation, including derivatization, makes it a more tedious process compared to LC-MS. nih.govresearchgate.net

Strategies for Isomeric Differentiation (e.g., from Isovalerylcarnitine (B1198194) and Valerylcarnitine)

A significant analytical challenge in the study of this compound is its existence as one of several C5-acylcarnitine isomers, which include isovalerylcarnitine, valerylcarnitine, and pivaloylcarnitine (B1222081). capes.gov.brnih.gov These isomers are isobaric, meaning they have the same mass-to-charge ratio (m/z), making them indistinguishable by standard flow-injection MS/MS analysis. nih.govcapes.gov.br Chromatographic separation is therefore essential for their differential diagnosis and accurate quantification. capes.gov.br

UPLC-MS/MS methods have been successfully developed to separate these isomers. capes.gov.brnih.gov The key to this separation lies in the use of efficient UPLC columns and optimized gradient elution conditions. For instance, using a C18 column with a methanol/water gradient can achieve baseline separation of this compound, isovalerylcarnitine, and valerylcarnitine. nih.govresearchgate.net One study reported that on a specific reversed-phase column, this compound eluted first, followed by isovalerylcarnitine, and then valerylcarnitine, which is consistent with the principle that branched carbon chains tend to elute earlier. researchgate.net

In addition to chromatographic separation, different fragmentation patterns in tandem mass spectrometry can sometimes be exploited, although this is less common for these specific isomers. mdpi.com The ability to differentiate these isomers is critical, for example, in newborn screening to distinguish between isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency. nih.govnih.gov

Table 2: Elution Order of C5-Acylcarnitine Isomers on a Reversed-Phase Column

| Elution Order | Compound | Reference |

|---|---|---|

| 1 | This compound | researchgate.net |

| 2 | Isovalerylcarnitine | researchgate.net |

Application of Deuterium-Labeled Internal Standards for Accurate Quantification

For accurate quantification of this compound by mass spectrometry, the use of stable isotope-labeled internal standards is indispensable. caymanchem.comnih.gov These standards, typically deuterated forms of the analyte such as 2-methylbutyryl-L-carnitine-d3, are chemically identical to the target analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. caymanchem.comnetascientific.comcaymanchem.com

The internal standard is added to the sample at a known concentration before sample preparation. nih.govnih.gov It co-elutes with the endogenous analyte and experiences similar effects from the sample matrix and any variations in extraction efficiency or ionization. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, these variations can be corrected for, leading to highly accurate and precise quantification. nih.govresearchgate.net This stable isotope dilution method is the gold standard for quantitative metabolomics. researchgate.net Various deuterated acylcarnitine standards, including d3-, d6-, and d9-labeled versions, are commercially available for this purpose. nih.govlumiprobe.comlumiprobe.com

Computational and Statistical Approaches in Metabolomic Data Analysis

The large and complex datasets generated by mass spectrometry-based metabolomics require specialized computational and statistical methods for analysis and interpretation. nih.govuab.edu These approaches are essential for identifying meaningful patterns and potential biomarkers from the vast amount of data.

Multivariate Statistical Methods (Principal Component Analysis, Partial Least Squares-Discriminant Analysis, Orthogonal Projections to Latent Structures-Discriminant Analysis) for Metabolic Profiling

Multivariate statistical methods are used to reduce the dimensionality of metabolomics data and to identify variables that contribute most to the differences between experimental groups. nih.govnih.gov

Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration. nih.govmetwarebio.com It reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components, allowing for the visualization of clustering, trends, and outliers in the data. uab.edunih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that uses prior knowledge of class membership to maximize the separation between groups. metwarebio.commetwarebio.com It is particularly useful for identifying variables, such as this compound, that are important for distinguishing between different conditions. otago.ac.nz

Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) is a modification of PLS-DA that separates the variation in the data into two parts: one that is correlated to the class distinction and one that is orthogonal (uncorrelated). metwarebio.comportlandpress.com This improves the interpretability of the model and helps in the identification of robust biomarkers. nih.gov

These statistical tools are often used in combination. For example, PCA might be used for an initial overview of the data, followed by PLS-DA or OPLS-DA to sharpen the separation between groups and identify the specific metabolites responsible for that separation. nih.govportlandpress.com The significance of these models is typically validated using permutation tests to ensure that the observed separation is not due to chance. portlandpress.com In several metabolomics studies, these methods have been instrumental in identifying this compound as a potential biomarker in various contexts. unifr.chotago.ac.nz

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Butanolic HCl |

| Formic acid |

| Isovalerylcarnitine |

| L-isoleucine |

| Methanol |

| Pivaloylcarnitine |

| Valerylcarnitine |

| 2-methylbutyryl-L-carnitine-d3 |

Variable Importance in Projection (VIP) Score Analysis for Metabolite Prioritization

Variable Importance in Projection (VIP) is a statistical method used in metabolomics to identify and prioritize metabolites that are most influential in differentiating between experimental groups. This technique is commonly employed in conjunction with Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA) to pinpoint key metabolic players in various biological contexts. mdpi.comsid.irtbzmed.ac.ir Metabolites with a VIP score greater than 1 are generally considered significant contributors to the observed group separation. sid.irtbzmed.ac.ird-nb.info

In research concerning this compound, VIP score analysis has been instrumental in highlighting its importance in diverse physiological and pathological conditions. For instance, in studies of colorectal cancer, this compound was identified as a common differential metabolite across all stages of the disease when compared to normal colon cells. sid.irtbzmed.ac.ir Specifically, its levels were found to be upregulated in stages A and D, while being downregulated in stages B and C, suggesting a dynamic role during cancer progression. sid.irtbzmed.ac.ir One study identified this compound as one of the most important metabolites for distinguishing between different stages of colorectal cancer cells. innovareacademics.in

Further research has demonstrated the utility of VIP scores in broader metabolic profiling. In a study on healthy lifestyles, 486 important metabolite peaks with VIP scores ≥ 1 were identified, which included this compound, helping to differentiate between individuals in a lifestyle intervention group and a control group. d-nb.info Similarly, in the context of heat stress on intestinal cells, this compound was identified as a heat stress-related metabolic marker with a VIP value of 1.95, indicating its significant upregulation. mdpi.com In studies of calves with severe diarrhea, this compound was among the biomarkers identified with a VIP score greater than 1, suggesting its involvement in the metabolic disturbances associated with the condition. mdpi.com

The application of VIP scores extends to various other conditions. For example, in studies related to gastric cancer resistance to trastuzumab, this compound was identified as a significantly changed metabolite based on its VIP value. medsci.orgmedsci.org In the investigation of acute aortic dissection in hypertensive patients, although not a top biomarker, this compound was among the differentially expressed metabolites. nih.gov

The following table provides an interactive look at research findings where VIP scores were used to assess the importance of this compound.

| Research Focus | Comparison Groups | This compound Finding | VIP Score | Reference |

| Colorectal Cancer | Cancer Cells vs. Normal Colon Cells | Upregulated in stages A and D, downregulated in stages B and C | > 1 | sid.irtbzmed.ac.ir |

| Healthy Lifestyle | Lifestyle Group vs. Control Group | Important differentiating metabolite | ≥ 1 | d-nb.info |

| Heat Stress in Intestinal Cells | Heat Stress vs. Control | Upregulated | 1.95 | mdpi.com |

| Severe Diarrhea in Calves | Diarrhea Group vs. Healthy Calves | Identified as a biomarker | > 1 | mdpi.com |

| Gastric Cancer Drug Resistance | GATA6 Knockout vs. Resistant Cells | Significantly changed metabolite | > 1 | medsci.orgmedsci.org |

| Acute Aortic Dissection | AAD + Hypertension vs. Hypertension | Differentially expressed metabolite | Not specified | nih.gov |

| Chronic Obstructive Pulmonary Disease | COPD Patients vs. Controls | Upregulated in COPD lung tissue | Not specified | amegroups.cn |

Metabolic Pathway Enrichment and Topological Analysis (e.g., MetaboAnalyst, Kyoto Encyclopedia of Genes and Genomes, Human Metabolome Database)

Metabolic pathway analysis is a crucial step in understanding the biological implications of changes in metabolite levels, such as those observed for this compound. This process involves mapping differentially expressed metabolites to established metabolic pathways to identify those that are significantly impacted. Several powerful bioinformatic tools are utilized for this purpose, including MetaboAnalyst, the Kyoto Encyclopedia of Genes and Genomes (KEGG), and the Human Metabolome Database (HMDB). sid.irfrontiersin.orgmdpi.comnih.govspandidos-publications.com

MetaboAnalyst is a web-based platform that integrates statistical analysis with pathway enrichment and visualization. medsci.orgspandidos-publications.comportlandpress.com It can be used to perform pathway analysis on a list of metabolites, identifying enriched pathways and providing an "impact" score based on the topology of the pathway. medsci.orgmdpi.com For instance, in studies of colorectal cancer, MetaboAnalyst was used to analyze the differential metabolites, including this compound, to understand the underlying pathophysiology. sid.ir Similarly, in research on gastric cancer, MetaboAnalyst helped to identify disturbed metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, where this compound was a contributing metabolite. medsci.org

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a comprehensive database resource for understanding high-level functions and utilities of biological systems, including metabolic pathways. mdpi.commedsci.orgamegroups.cnmdpi.comspandidos-publications.com Researchers use KEGG to annotate and categorize metabolites and to visualize their positions within metabolic maps. mdpi.com In studies of heat stress, metabolites like this compound were annotated using KEGG to understand their biological functions. mdpi.com In research on chronic obstructive pulmonary disease (COPD), KEGG pathway analysis was performed on altered metabolites, including the upregulated this compound, to investigate the pathogenesis of the disease. amegroups.cn

The Human Metabolome Database (HMDB) is another vital resource, providing detailed information about small molecule metabolites found in the human body, including their chemical, clinical, and biochemical data. metaboage.infoucdavis.eduhmdb.caplos.org It is often used for metabolite identification and to obtain standardized information, such as HMDB IDs, which are necessary for pathway analysis in tools like MetaboAnalyst. frontiersin.org For example, in a Mendelian randomization study on diabetic retinopathy, metabolite names were standardized to HMDB IDs before conducting pathway analysis. frontiersin.org The HMDB also contains spectral data that can aid in the identification of metabolites like this compound. ucdavis.eduhmdb.ca

Through these integrated approaches, research has linked this compound to various metabolic pathways. For example, in a study on hepatoblastoma, it was noted that this compound, derived from isoleucine, is part of the branched-chain amino acid degradation pathway which converges in the mitochondria for energy production. mdpi.com A Mendelian randomization study investigating the causal effects of metabolites on various cancers utilized MetaboAnalyst to perform pathway analysis on significant metabolites, which included this compound. nih.govamegroups.orgnih.gov This analysis helps to elucidate the potential mechanisms through which this metabolite may influence cancer risk. nih.govamegroups.orgnih.gov

The following table summarizes the use of these databases and tools in research involving this compound.

| Tool/Database | Application in this compound Research | Research Context | Reference |

| MetaboAnalyst | Pathway enrichment analysis, statistical analysis, and visualization. | Colorectal Cancer, Gastric Cancer, Cancer Risk, Diabetic Retinopathy, Gout | sid.irmedsci.orgfrontiersin.orgnih.govspandidos-publications.comamegroups.orgnih.gov |

| Kyoto Encyclopedia of Genes and Genomes (KEGG) | Metabolite annotation, pathway mapping, and identification of biological functions. | Heat Stress, COPD, Gastric Cancer, Hepatoblastoma, Gout | mdpi.commedsci.orgmedsci.orgamegroups.cnmdpi.comspandidos-publications.com |

| Human Metabolome Database (HMDB) | Metabolite identification, standardization of names, and access to chemical and spectral data. | Diabetic Retinopathy, Acylcarnitine Profiling, General Metabolomics | frontiersin.orgmetaboage.infoucdavis.eduhmdb.caplos.org |

Comparative Metabolomics and Biological System Studies of 2 Methylbutyroylcarnitine

Metabolic Profiling in Non-Human Organism Models

Aquatic Organisms (Scallops, Abalone) as Research Models for Growth and Stress Adaptation

Metabolomic studies in aquatic organisms have highlighted the role of 2-Methylbutyroylcarnitine (B1236675) in growth and stress responses. In the Yesso scallop (Patinopecten yessoensis), this compound was identified as a significantly different metabolite in various tissues of fast-growing versus slow-growing individuals. nih.gov Specifically, in the adductor muscle, a higher content of this compound was observed in slow-growing scallops, suggesting a potential blockage in mitochondrial energy metabolism which could hinder growth. nih.gov This acylcarnitine is involved in the breakdown of branched-chain amino acids like isoleucine and valine. nih.gov

In the context of stress adaptation, studies on the Pacific abalone (Haliotis discus hannai) have shown that heat stress leads to significant metabolic disturbances. nih.govnih.gov Elevated levels of this compound in the hepatopancreas of heat-stressed juvenile abalones indicated a disruption in the mitochondrial oxidative catabolism of isoleucine and valine. nih.gov This accumulation suggests that instead of being used for energy, these intermediates build up in the mitochondria, indicating mitochondrial dysfunction caused by heat stress. nih.govnih.govresearchgate.net Similarly, in the pearl oyster (Pinctada fucata martensii), exposure to titanium dioxide nanoparticles led to an increase in this compound, which is thought to be a response to inhibited oxygen oxidation and redox imbalance. mdpi.com In the mud crab (Scylla paramamosain), adaptation to acute decreases in salinity also resulted in an up-regulation of this compound. frontiersin.org

Table 1: Role of this compound in Aquatic Organisms

| Organism | Condition Studied | Tissue | Observation | Implication |

|---|---|---|---|---|

| Yesso Scallop (Patinopecten yessoensis) | Growth Performance | Adductor Muscle | Higher levels in slow-growing scallops. nih.gov | Potential metabolic blockage affecting energy efficiency and growth. nih.gov |

| Pacific Abalone (Haliotis discus hannai) | Heat Stress | Hepatopancreas | Elevated levels in heat-stressed individuals. nih.gov | Mitochondrial dysfunction and incomplete oxidative metabolism. nih.govresearchgate.net |

| Pearl Oyster (Pinctada fucata martensii) | Nanoparticle Exposure | Gill | Increased levels upon exposure to TiO2 NPs. mdpi.com | Response to inhibited oxygen oxidation and redox imbalance. mdpi.com |

Mammalian Models (Mice, Pigs, Rats) in Metabolic Investigations

In mammalian models, this compound has been identified as a key metabolite in various metabolic studies. In FGF21 knockout mice, which exhibit metabolic disorders, an upregulation of this compound was observed in the liver, a finding associated with the progression to metabolic disorders. nih.gov Further studies in mice have identified this compound as a potential biomarker for the positive effects of red wine polyphenolic complexes on high-fat diet-induced metabolic dysregulation. researchgate.net Research on mice under high temperature and humidity also found that this compound's levels are affected, and its interaction with certain gut microbes and bile acids plays a role in the body's response to environmental stress. nih.gov

A study comparing red and white meat consumption in pigs and rats revealed that a diet of red meat led to a dose-dependent increase of this compound in the colon tissue of pigs. uantwerpen.be In a swine model of burn-hemorrhagic shock, levels of various acylcarnitines, including likely this compound, were generally increased post-injury, indicating significant metabolic disturbances. nih.gov

In rats, metabolomic profiling of different strains, such as in models of diabetic nephropathy, has shown alterations in this compound levels. symbiosisonlinepublishing.com Furthermore, in a rat model of retinal detachment, this compound was among the discriminant metabolites identified, suggesting its involvement in the pathological processes of this condition. nih.govsemanticscholar.org

Table 2: this compound in Mammalian Metabolic Studies

| Animal Model | Study Focus | Key Finding |

|---|---|---|

| Mice | FGF21 Knockout | Upregulated in the liver, predictive of metabolic disorder progression. nih.gov |

| Mice | High-Fat Diet | Identified as a potential biomarker for beneficial metabolic effects of polyphenols. researchgate.net |

| Pigs and Rats | Red vs. White Meat Diet | Red meat consumption increased its levels in pig colon tissue. uantwerpen.be |

| Rats | Diabetic Nephropathy | Altered levels observed in a model of this disease. symbiosisonlinepublishing.com |

In Vitro Cellular System Investigations

Colorectal Cancer Cell Lines as Models for Metabolic Dysregulation

Metabolomic studies of colorectal cancer (CRC) cell lines have revealed significant alterations in the levels of this compound, highlighting its involvement in the metabolic dysregulation characteristic of cancer. nih.govtbzmed.ac.ir This compound was identified as one of the most important differentiating metabolites between CRC cells and normal colon cells. nih.govtbzmed.ac.ir

Interestingly, the regulation of this compound appears to be stage-specific in CRC. One study observed that it was up-regulated in stages A and D, but down-regulated in stages B and C. tbzmed.ac.irresearchgate.net Another study noted its significant upregulation in the more advanced stages (B, C, and D) compared to Stage A. innovareacademics.in The increased levels of this acylcarnitine in cancer are thought to be linked to altered metabolic pathways related to cell proliferation and energy metabolism within the tumor. tbzmed.ac.irresearchgate.net

Gastric Cancer Cell Line Studies and Drug Resistance Mechanisms

While direct studies on this compound in gastric cancer cell lines are limited in the provided results, the broader context of acylcarnitine metabolism is relevant. The dysregulation of fatty acid oxidation and related carnitine metabolism is a known factor in cancer progression and can contribute to drug resistance.

Cell Culture Studies on L-Carnitine Metabolism and Acylcarnitine Formation

The formation of this compound is intrinsically linked to the metabolism of L-Carnitine. L-Carnitine's primary role is to transport fatty acids into the mitochondria for oxidation. conicet.gov.arscielo.br In this process, fatty acids are converted to acyl-CoAs, which then bind to L-Carnitine to form acylcarnitines, such as this compound. mdpi.com This allows their transport across the mitochondrial membrane. scielo.brmdpi.com

Cell culture studies have been instrumental in elucidating this process. For instance, in HT29 human colon cancer cells, incubation with increasing concentrations of L-carnitine resulted in a dose-dependent increase in both propionylcarnitine (B99956) and this compound. uantwerpen.be This demonstrates the direct precursor-product relationship in a cellular context. Furthermore, studies using murine hybridoma cells have shown that while L-carnitine itself did not enter the cells, its presence in the medium altered the metabolism of certain amino acids, including the branched-chain amino acids (valine, leucine (B10760876), isoleucine) that are precursors for this compound. nih.gov This suggests an indirect influence of extracellular L-carnitine on intracellular acylcarnitine profiles. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-Carnitine |

| Isoleucine |

| Valine |

| Propionylcarnitine |

| Acetylcarnitine |

| Palmitoyl L-Cn |

| Acetyl-DL-Cn |

| Leucine |

| Alanine |

| Glycine |

| Proline |

| Lysine |

Comparative Analysis of Diverse Metabolic States of this compound

This compound, a short-chain acylcarnitine, is an intermediate in the catabolism of the branched-chain amino acid isoleucine. nih.govresearchgate.net Its levels in various biological systems can fluctuate significantly in response to different physiological and pathological states. Comparative metabolomic studies have highlighted its role as a potential biomarker in diverse conditions, from organismal growth and environmental stress to specific disease models.

Differences Between Phenotypes (e.g., Fast-Growing vs. Slow-Growing Organisms)

Metabolomic profiling of organisms with different growth phenotypes has revealed significant variations in this compound levels, suggesting a link between its metabolism and growth efficiency. A study comparing fast-growing (FG) and slow-growing (SG) scallops (Chlamys farreri) identified this compound as a key differentiating metabolite. nih.gov

Notably, the concentration of this compound was found to be higher in the adductor muscle of slow-growing scallops. nih.gov This metabolite demonstrated the strongest negative correlation with adductor muscle weight (r = -0.85). nih.gov The accumulation of this compound in the slow-growing group suggests a potential bottleneck in mitochondrial energy metabolism, which could reduce energy utilization efficiency and consequently hinder muscle growth. nih.gov

Table 1: this compound Levels in Different Growth Phenotypes

| Organism | Phenotype Comparison | Tissue | Finding | Reference |

|---|---|---|---|---|

| Scallop (Chlamys farreri) | Fast-Growing vs. Slow-Growing | Adductor Muscle | Higher content in slow-growing scallops; strongly negatively correlated with muscle weight. | nih.gov |

Metabolic Changes During Adaptation to Environmental and Experimental Stressors

Organisms adapt to environmental and experimental stressors through a cascade of physiological and metabolic adjustments. This compound has been identified as a responsive metabolite in various stress scenarios, including heat stress and hypoxia.

Studies on marine life have shown alterations in this compound under thermal stress. High-temperature stress in Pacific abalone can lead to mitochondrial dysfunction, resulting in the incomplete oxidation of amino acids and a buildup of metabolic intermediates. researchgate.net In an experiment on intestinal cells (MODE-K) under different levels of heat stress (39°C, 41°C, and 43°C), this compound was identified as a key metabolic marker. mdpi.com Its levels were found to be upregulated under heat stress conditions, indicating a perturbation in the metabolic pathways it is involved in. mdpi.com

Hypoxic conditions, particularly when combined with exercise, also impact this compound levels. In a study involving adult males performing exercise in moderate hypoxia, serum levels of this compound were significantly increased immediately post-exercise compared to pre-exercise values. nih.gov This suggests an alteration in branched-chain amino acid and fatty acid metabolism to meet energy demands under oxygen-limited conditions. nih.gov

Furthermore, in a unique study on the adaptation of Himalayan Griffons (Gyps himalayensis) to a carrion diet, this compound was among the top 15 most abundant metabolites in their fecal matter, highlighting its role in the specialized digestive and metabolic processes of these scavengers. scispace.com

Table 2: Changes in this compound During Stress Adaptation

| Stressor | Organism/Model | Observation | Implication | Reference |

|---|---|---|---|---|

| Heat Stress | Intestinal cells (MODE-K) | Upregulated | A marker for heat stress-related metabolic disruption. | mdpi.com |

| Hypoxic Exercise | Humans | Increased post-exercise | Altered energy metabolism under low-oxygen conditions. | nih.gov |

| Scavenging Diet | Himalayan Griffon | High abundance in feces | Role in metabolic adaptation to specialized diets. | scispace.com |

Altered Levels in Specific Experimental Disease Models and Conditions (e.g., exercise interventions, cancer cell progression)

The concentration of this compound is frequently altered in various disease states and in response to interventions like exercise, underscoring its connection to systemic metabolic health.

Cancer Cell Progression: Metabolomic studies of cancer have frequently identified dysregulation of this compound. In colorectal cancer (CRC) cell lines, its levels change in a stage-specific manner. tbzmed.ac.irnih.govresearchgate.netsemanticscholar.org For instance, one study found that it was upregulated in stage A and D CRC cells but downregulated in stages B and C when compared to normal colon cells. nih.govsemanticscholar.org The increased levels in cancer are thought to be linked to altered energy metabolism and cell proliferation pathways needed to fuel tumor growth. tbzmed.ac.irnih.govresearchgate.net A Mendelian randomization study further suggested a potential causal protective role for this compound, finding that genetically determined higher levels were associated with a lower risk for lung, breast (ER-positive), and ovarian cancers. amegroups.org

Other Disease Models and Conditions: Altered levels of this compound have been observed in a range of other conditions:

Sepsis: In patients with community-acquired sepsis, this compound was one of several metabolites that, in combination with clinical measures, could effectively predict mortality. nih.gov

Gout: Serum levels of this compound were found to be significantly higher in patients with gout compared to healthy individuals and were positively correlated with uric acid levels. spandidos-publications.com

Liver Disease: In an aged laying hen model for nonalcoholic fatty liver disease (NAFLD), this compound was identified as one of six core metabolites negatively correlated with NAFLD, with its levels increasing following taurine (B1682933) administration, which alleviated the condition. exlibrisgroup.com.cn

Vogt-Koyanagi-Harada (VKH) Disease: In this autoimmune eye disease, levels of this compound were significantly elevated in the aqueous humor of patients compared to controls. frontiersin.org

Aldosterone-Producing Adenoma (APA): Patients with APA showed decreased serum levels of this compound compared to patients with essential hypertension. nih.gov

Table 3: Alterations of this compound in Disease and Interventions

| Condition/Model | Sample Type | Observation | Reference |

|---|---|---|---|

| Exercise Interventions | |||

| High-Fat Diet + Exercise | Mouse Plasma & Muscle | Increased by HFD, reversed by exercise. | oup.com |

| Weight Loss Intervention | Obese Children Plasma | Decreased after diet and exercise. | nih.gov |

| Healthy vs. Sedentary Lifestyle | Human Plasma | Lower in healthy lifestyle group. | d-nb.info |

| Cancer | |||

| Colorectal Cancer Cells | Cell Lines | Upregulated in stages A and D; downregulated in stages B and C. | nih.govsemanticscholar.org |

| Lung, Breast, Ovarian Cancer | Genetic Study | Higher genetically predicted levels associated with lower cancer risk. | amegroups.org |

| Other Diseases | |||

| Sepsis | Human Plasma | Part of a predictive model for mortality. | nih.gov |

| Gout | Human Serum | Significantly higher compared to healthy controls. | spandidos-publications.com |

| Nonalcoholic Fatty Liver Disease | Hen Serum | Negatively correlated with NAFLD. | exlibrisgroup.com.cn |

| Vogt-Koyanagi-Harada Disease | Human Aqueous Humor | Significantly elevated in patients. | frontiersin.org |

| Aldosterone-Producing Adenoma | Human Serum | Decreased compared to essential hypertension patients. | nih.gov |

Integrative Omics and Future Research Trajectories for 2 Methylbutyroylcarnitine

Integration of Metabolomics with Transcriptomics and Genomics

The convergence of metabolomics with transcriptomics and genomics provides a powerful framework for deciphering the functional significance of 2-methylbutyroylcarnitine (B1236675). This multi-omics approach allows scientists to connect the concentration of this metabolite with the expression of relevant genes and underlying genetic variations, offering deeper mechanistic insights.

Integrative analyses have revealed significant correlations between the levels of this compound and the expression of genes involved in key metabolic pathways. In studies of high-fat diet (HFD)-induced obese mice, exercise intervention was shown to reduce the levels of this compound in skeletal muscle. oup.com This change was strongly correlated with alterations in the expression of genes related to inflammation, insulin (B600854) resistance, and lipid metabolism. oup.com

Specifically, the decreased levels of this compound and other metabolites like branched-chain amino acids were associated with the upregulation of genes involved in muscle development and improved insulin sensitivity. oup.com Conversely, in the HFD group before exercise, higher levels of these metabolites were positively correlated with the expression of genes promoting inflammation and fatty acid biosynthesis. oup.com Similarly, combined transcriptomic and metabolomic studies in poultry have identified this compound as a differential metabolite, linking it to gene expression patterns associated with lipid metabolism. semanticscholar.org These findings highlight how changes in this compound levels are tightly linked to transcriptional reprogramming of metabolic and inflammatory pathways.

| Condition | This compound Level | Correlated Gene Pathway Regulation | Associated Physiological State |

|---|---|---|---|

| High-Fat Diet (Pre-Exercise) | Increased | Positive correlation with inflammation and lipid metabolism pathway genes | Insulin Resistance |

| High-Fat Diet (Post-Exercise) | Decreased | Negative correlation with inflammation and lipid metabolism genes; Positive correlation with muscle development genes | Improved Insulin Sensitivity |

The metabolism of acylcarnitines is subject to epigenetic regulation, such as DNA methylation, which can alter gene expression without changing the DNA sequence. A key gene in this context is SLC25A20, which encodes the carnitine-acylcarnitine translocase (CACT). researchgate.netmaayanlab.cloud This mitochondrial protein is essential for transporting long-chain acylcarnitines into the mitochondrial matrix for beta-oxidation. maayanlab.cloudnih.gov

Research has shown that the methylation status of the SLC25A20 gene can influence acylcarnitine metabolism. researchgate.net Studies comparing SLC25A20 mRNA transcripts with metabolite levels have demonstrated correlations with various acylcarnitines. researchgate.net Specifically, a significant correlation was observed between SLC25A20 expression and a group of C5 acylcarnitines that includes valerylcarnitine, isovalerylcarnitine (B1198194), and this compound. researchgate.net This suggests that epigenetic silencing or activation of SLC25A20 through methylation could be a mechanism that alters the broader acylcarnitine profile, affecting not only long-chain species but also the metabolism of short-chain acylcarnitines derived from amino acid catabolism. Mutations in the SLC25A20 gene are known to cause CACT deficiency, a severe metabolic disorder characterized by an abnormal acylcarnitine profile. researchgate.net

Mendelian randomization (MR) is a powerful method that uses genetic variants as instrumental variables to investigate the causal effect of a specific exposure (like a metabolite) on a disease outcome. This approach helps to establish causality and overcome confounding factors common in observational studies. amegroups.org

MR studies have been instrumental in exploring the genetically determined impact of this compound on various diseases, particularly cancer. amegroups.org One study found that genetically predicted higher levels of this compound had a significant protective effect against lung cancer, breast cancer (specifically ER-positive), and ovarian cancer. amegroups.org In contrast, the same study noted that higher levels were associated with an increased risk of glioma. amegroups.org These findings suggest that the role of this compound is context-dependent and varies by cancer type. Another MR study identified a potential causal link between elevated this compound and an increased risk of diabetic retinopathy. frontiersin.org Such studies are crucial for identifying "metabolotypes"—metabolic profiles determined by an individual's genetic makeup—and linking them to disease risk and underlying metabolic pathways. amegroups.org

| Disease | Subtype | Effect of Increased this compound | Odds Ratio (IVW) |

|---|---|---|---|

| Lung Cancer | Overall | Protective | 0.59 |

| Lung Adenocarcinoma (LAC) | Protective | 0.60 | |

| Breast Cancer | Overall | Protective | 0.77 |

| ER-positive | Protective | 0.72 | |

| Ovarian Cancer | Overall | Protective | 0.77 |

| Glioma | Overall | Risk-increasing | 2.19 |

Identification of Novel Metabolic Roles and Regulatory Mechanisms

Originally viewed primarily as a byproduct of L-isoleucine metabolism, this compound is now implicated in a wider range of biological processes. ebi.ac.uk Research indicates its involvement in the metabolic dysregulation associated with various conditions. For instance, altered levels of this compound have been observed in ischemic stroke, where it may signal disturbances in fatty acid β-oxidation and oxidative stress. frontiersin.org Its levels are also reported to be altered in obesity and colorectal cancer, suggesting a role in cellular energy metabolism and proliferation. hmdb.catbzmed.ac.ir The protective effects against certain cancers, as revealed by MR studies, point to novel regulatory roles in tumor biology that are not yet fully understood. amegroups.org

Advancements in Analytical and Computational Methodologies for Acylcarnitine Research

The expanding investigation into acylcarnitines has been driven by significant progress in analytical and computational technologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique, offering high sensitivity and specificity for profiling a wide range of acylcarnitines in biological samples. creative-proteomics.comchemrxiv.org

Recent advancements focus on improving the breadth and confidence of identification:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms like Orbitrap allows for the collection of highly accurate mass data, which greatly improves the reliability of metabolite annotation. acs.orgfrontiersin.org

Comprehensive Identification Strategies: Researchers have developed systematic strategies that integrate different MS scan modes (e.g., full scan, data-dependent MS/MS, and parallel reaction monitoring) to build comprehensive acylcarnitine databases with retention times and fragmentation data for hundreds of species. acs.org

Computational Tools: Software such as MAGMa facilitates the systematic analysis of fragmentation spectra, allowing for the classification and annotation of acylcarnitines from complex datasets based on characteristic fragments and neutral losses. frontiersin.org

Novel Ionization Techniques: Methods like paper spray mass spectrometry are being developed for the direct and quantitative analysis of acylcarnitines from dried blood or serum spots, minimizing sample preparation and derivatization steps. nih.gov

| Methodology | Description | Advantage | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines liquid chromatography separation with sensitive and selective mass spectrometry detection. | Gold standard for targeted quantification and profiling. | creative-proteomics.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling more confident formula assignment. | Increases reliability of annotating unknown acylcarnitines. | acs.org |

| Fragmentation Analysis with Computational Tools (e.g., MAGMa) | Uses characteristic fragmentation patterns to classify and annotate compound classes in untargeted data. | Systematic and high-throughput annotation of acylcarnitines. | frontiersin.org |

| Paper Spray Mass Spectrometry | A direct ionization method allowing analysis from dried biological samples with minimal preparation. | Rapid analysis, reduced sample volume, and no need for chemical derivatization. | nih.gov |

Exploration of this compound in Unexplored Biological Systems and Environmental Interactions

Research is broadening to profile this compound in a more diverse range of biological and environmental contexts. Studies have qualitatively analyzed its distribution across different species (humans, mice, pigs) and tissues, finding it in the liver, heart, plasma, and intestinal tissues, with notable signals in the cecum. mdpi.com This suggests potential roles related to gut microbial activity. Its presence has also been investigated in non-mammalian systems, such as scallops, where its levels were correlated with growth traits, indicating a role in the catabolism of branched-chain amino acids in marine invertebrates. d-nb.info

Furthermore, emerging evidence suggests that environmental factors can influence this compound levels. A study in mice found that exposure to a high-temperature and high-humidity environment led to an increase in plasma this compound, suggesting that the carnitine shuttle system was impaired under environmental stress. nih.gov Similarly, levels of this compound have been shown to change in response to acute hypoxic exercise. frontiersin.org These findings open a new avenue of research into how environmental stressors and organism-environment interactions modulate acylcarnitine metabolism.

Q & A

Basic Research Questions

Q. How is 2-Methylbutyroylcarnitine quantitatively measured in clinical metabolomic studies, and what methodological considerations are critical for reproducibility?

- Answer : Quantitative measurement typically involves mass spectrometry (MS) assays. Initial semi-quantitative metabolomic profiling (e.g., via global metabolomics) is often validated using targeted MS methods. For example, in sepsis prognosis studies, logistic regression models integrated age, lactic acid, hematocrit, and quantitative MS data for four metabolites, including this compound. Missing clinical data (e.g., lactate) can be imputed from semi-quantitative metabolomic values to maintain cohort consistency . Key considerations include assay sensitivity, calibration with internal standards, and validation in independent cohorts.

Q. What statistical methods are appropriate for analyzing demographic variations (e.g., age, sex) in this compound levels?

- Answer : Linear regression and log-fold-change (log FC) ratio analysis are commonly used. For instance, studies comparing age and sex groups have applied linear regression to identify associations between metabolite levels and demographic variables, adjusting for confounders like sample size and analytical batch effects. Log FC ratios are employed to quantify differential expression between groups, with significance thresholds (e.g., p < 0.05) determined via Bonferroni correction .

Q. How does this compound relate to fatty acid oxidation disorders, and what diagnostic workflows are recommended?

- Answer : Elevated levels are indicative of short/branched-chain acyl-CoA dehydrogenase deficiencies. Diagnostic workflows combine tandem MS-based newborn screening with genetic testing (e.g., ACADSB gene mutations). Methodologically, orthogonal validation using stable isotope dilution MS ensures specificity, while age-stratified reference ranges account for developmental metabolic changes .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s role in colorectal cancer (CRC) progression be resolved?

- Answer : Stage-specific heterogeneity is observed: this compound is upregulated in CRC stages A and D but downregulated in stages B and C. Resolving contradictions requires stratified cohort analysis and pathway enrichment mapping. For example, integrating transcriptomic data (e.g., Apoe, Spp1) with metabolomic profiles can clarify context-dependent roles in lipid metabolism and oxidative stress . Multi-omics frameworks (e.g., joint pathway analysis) are recommended to disentangle stage-specific mechanisms .

Q. What methodologies validate this compound as a prognostic biomarker in sepsis, and how are confounding variables addressed?

- Answer : Prognostic utility is validated through logistic regression models combining clinical variables (e.g., lactic acid) and quantitative metabolite assays. Cohort studies (e.g., CAPSOD discovery/validation cohorts) use receiver operating characteristic (ROC) curves to assess predictive performance. Confounding variables (e.g., age, comorbidities) are adjusted via multivariate regression, with sensitivity analyses to test robustness against missing data .

Q. How should experimental designs be structured to investigate this compound’s role in hepatic metabolism and FGF21 signaling?